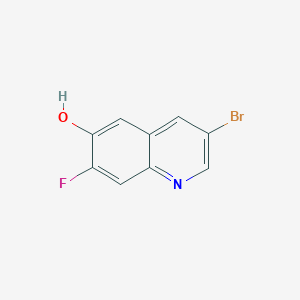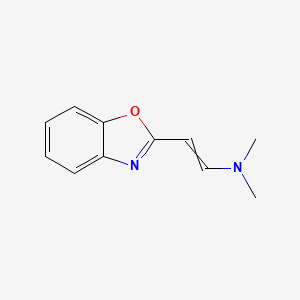![molecular formula C26H23N3O3 B13933091 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 61050-41-7](/img/structure/B13933091.png)
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C26H23N3O3. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications. Its structure consists of a naphthalene core with carboxamide, azo, hydroxy, and methoxy functional groups, making it a versatile compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves the azo coupling reaction. This process starts with the diazotization of 4-ethylphenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxamide. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like sodium hydroxide or other alkoxides.
Major Products
Oxidation: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-oxo-N-(4-methoxyphenyl)-.
Reduction: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)amino]-3-hydroxy-N-(4-methoxyphenyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and hydroxy functional groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s ability to interact with different substrates. These interactions can affect molecular targets and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Anisyl)-3-hydroxy-N-4-[(4-methylphenyl)azo]naphthalene-2-carboxamide
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]
Uniqueness
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
61050-41-7 |
|---|---|
Fórmula molecular |
C26H23N3O3 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
4-[(4-ethylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-3-17-8-10-20(11-9-17)28-29-24-22-7-5-4-6-18(22)16-23(25(24)30)26(31)27-19-12-14-21(32-2)15-13-19/h4-16,30H,3H2,1-2H3,(H,27,31) |
Clave InChI |
GDCAUDDVEGSUMC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)





![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)



